2-(Methylthio)-3,4,5,6,7,8-hexahydro(1)benzothieno(2,3-d)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Methylthio)-3,4,5,6,7,8-hexahydro(1)benzothieno(2,3-d)pyrimidine is a heterocyclic compound that belongs to the class of pyrimidines. This compound is characterized by the presence of a benzothieno ring fused with a pyrimidine ring, and a methylthio group attached to the second position of the pyrimidine ring. It has garnered interest due to its potential biological activities and applications in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylthio)-3,4,5,6,7,8-hexahydro(1)benzothieno(2,3-d)pyrimidine can be achieved through several methods. One common approach involves the cyclization of N-acylated 5-acetyl-4-aminopyrimidines containing alkyl or aryl substituents at positions 2 and 6. This cyclization is typically carried out by heating the reactants under reflux with sodium methoxide in butanol, leading to the formation of the desired pyrimidine derivatives .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the incorporation of green chemistry principles, such as solvent-free conditions or the use of environmentally friendly solvents, can make the process more sustainable .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Methylthio)-3,4,5,6,7,8-hexahydro(1)benzothieno(2,3-d)pyrimidine undergoes various chemical reactions, including:
Substitution: The methylthio group can be substituted with other functional groups, such as amino groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid is commonly used as an oxidizing agent for the methylthio group.
Substitution: Benzylamine can be used for the substitution of the methylthio group, often requiring prior oxidation to facilitate the reaction.
Major Products Formed
Oxidation: Sulfoxides and sulfones are the major products formed from the oxidation of the methylthio group.
Substitution: Substituted pyrimidine derivatives with various functional groups replacing the methylthio group.
Wissenschaftliche Forschungsanwendungen
2-(Methylthio)-3,4,5,6,7,8-hexahydro(1)benzothieno(2,3-d)pyrimidine has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 2-(Methylthio)-3,4,5,6,7,8-hexahydro(1)benzothieno(2,3-d)pyrimidine involves its interaction with various molecular targets. For instance, its derivatives have been identified as inhibitors of phosphatidylinositol 3-kinase (PI3K) and protein tyrosine kinases, which play crucial roles in cell signaling pathways . By inhibiting these enzymes, the compound can interfere with cellular processes such as proliferation, survival, and migration, making it a potential anticancer agent .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrido[2,3-d]pyrimidine: This compound shares a similar pyrimidine core structure and exhibits a broad spectrum of biological activities, including anticancer and antimicrobial properties.
Thieno[2,3-d]pyrimidine: Another related compound with a thieno ring fused to the pyrimidine ring, known for its potential as a kinase inhibitor.
Benzothieno[2,3-d]pyrimidine: Similar to the target compound but with different substituents, it also shows promise in medicinal chemistry.
Uniqueness
2-(Methylthio)-3,4,5,6,7,8-hexahydro(1)benzothieno(2,3-d)pyrimidine is unique due to the presence of the methylthio group, which can undergo various chemical modifications to yield derivatives with diverse biological activities. This versatility makes it a valuable compound for drug discovery and development .
Eigenschaften
CAS-Nummer |
78052-14-9 |
---|---|
Molekularformel |
C11H14N2S2 |
Molekulargewicht |
238.4 g/mol |
IUPAC-Name |
2-methylsulfanyl-1,4,5,6,7,8-hexahydro-[1]benzothiolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C11H14N2S2/c1-14-11-12-6-8-7-4-2-3-5-9(7)15-10(8)13-11/h2-6H2,1H3,(H,12,13) |
InChI-Schlüssel |
HYOXSVMQRVRBSN-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=NCC2=C(N1)SC3=C2CCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.